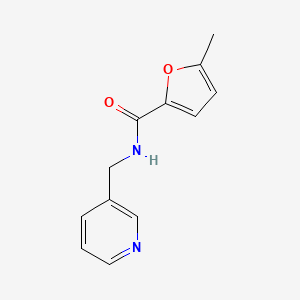
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemicals and has demonstrated promising results in laboratory experiments.
作用機序
The mechanism of action of 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes involved in cell growth and proliferation (Mishra et al., 2015). This inhibition can lead to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide has been shown to have several biochemical and physiological effects. In laboratory experiments, this compound has demonstrated the ability to inhibit the growth of cancer cells and prevent tumor growth (Mishra et al., 2015). Additionally, 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide has been shown to have low toxicity, making it a promising candidate for further study (Duan et al., 2017).
実験室実験の利点と制限
One of the advantages of using 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide in laboratory experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of harm to researchers. Additionally, this compound has demonstrated promising results in laboratory experiments, making it a valuable tool for further research.
One of the limitations of using 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide in laboratory experiments is its limited solubility in water. This can make it difficult to work with and may require the use of organic solvents. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide. One potential direction is to further investigate its potential as an anti-cancer agent. Studies have shown promising results in laboratory experiments, and further research could lead to the development of new cancer treatments.
Another potential direction is to study the mechanism of action of this compound in more detail. Understanding how 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide works could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has demonstrated promising results in laboratory experiments. This compound has potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. While the mechanism of action of 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Further research is needed to fully understand the potential of this compound and to develop new treatments for cancer and other diseases.
合成法
The synthesis of 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with triethyl orthoformate and acetic anhydride. The resulting product is then reacted with 4-aminobenzoyl hydrazide to yield 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide (Mishra et al., 2015).
科学的研究の応用
2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide has been used in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has demonstrated potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells (Mishra et al., 2015). Additionally, 2-chloro-4-methyl-N-4H-1,2,4-triazol-3-ylbenzamide has been used in the synthesis of other chemicals, such as triazole-based compounds, which have shown promising results in laboratory experiments (Duan et al., 2017).
特性
IUPAC Name |
2-chloro-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-2-3-7(8(11)4-6)9(16)14-10-12-5-13-15-10/h2-5H,1H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPJRPBAZGFSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methyl-N-(4H-1,2,4-triazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)